Transporter Selectivity vs. Class-Leading Analogs
The compound exhibits a very weak interaction with the human organic cation transporter 1 (OCT1), an off-target responsible for hepatic drug uptake, with an IC50 of 138 µM [1]. This level of activity is marginal and suggests that, unlike many kinase inhibitors which potently inhibit OCT1 and cause clinical drug-drug interactions, this specific pyrimidinone scaffold is not a significant OCT1 ligand. Although a direct head-to-head measurement against a known OCT1-inhibiting analog is not available in the same assay, this value can be cross-study compared to potent OCT1 inhibitors like imatinib (IC50 ~2-10 µM), suggesting a >10-fold selectivity window against this particular off-target [2].
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Imatinib (potent OCT1 inhibitor baseline): IC50 ≈ 2-10 µM |
| Quantified Difference | The target compound is approximately 14- to 69-fold weaker than a potent clinical OCT1 inhibitor. |
| Conditions | Inhibition of ASP+ substrate uptake in HEK293 cells expressing human OCT1. |
Why This Matters
For researchers investigating kinase-like scaffolds who must avoid hepatic transporter liabilities, this compound's low OCT1 affinity is a distinguishing procurement criterion compared to classical, cardiotoxic kinase inhibitors.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC50 for human OCT1. Accessed via PrimarySearch. View Source
- [2] Minematsu T, Giacomini KM. Interactions of tyrosine kinase inhibitors with organic cation transporters and multidrug and toxic compound extrusion proteins. Mol Cancer Ther. 2011;10(3):531-9. View Source
